1-Chloro-4-fluorodibenzo[b,d]furan
CAS No.:
Cat. No.: VC17353488
Molecular Formula: C12H6ClFO
Molecular Weight: 220.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H6ClFO |
|---|---|
| Molecular Weight | 220.62 g/mol |
| IUPAC Name | 1-chloro-4-fluorodibenzofuran |
| Standard InChI | InChI=1S/C12H6ClFO/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6H |
| Standard InChI Key | AEMRVADVZIYLRN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)F)Cl |
Introduction
Chemical Reactivity and Functionalization
The electronic landscape of 1-chloro-4-fluorodibenzo[b,d]furan predisposes it to specific reaction pathways, leveraging the differential reactivity of its halogen substituents.
Nucleophilic Aromatic Substitution
The chlorine atom at position 1, activated by the electron-withdrawing furan oxygen, is susceptible to nucleophilic displacement. In contrast, the fluorine at position 4, though less reactive, can participate in directed metallation reactions. Studies on 2-chloro-4-fluorodibenzo[b,d]furan demonstrate that such compounds undergo selective substitutions at the chlorine site while retaining the fluorine substituent.
Radical-Mediated Reactions
The SRN1 mechanism, which proceeds via radical intermediates, has been leveraged for functionalizing dibenzofurans. For example, photostimulated reactions of halogenated biphenyls generate aryl radicals that undergo cyclization to form the furan ring . This pathway could be harnessed to introduce additional functional groups or modify existing substituents.
Analytical Characterization
Confirming the structure and purity of 1-chloro-4-fluorodibenzo[b,d]furan requires advanced analytical techniques:
Challenges and Future Directions
The synthesis of 1-chloro-4-fluorodibenzo[b,d]furan remains underexplored, with most studies focusing on isomers like the 2-chloro-4-fluoro derivative. Key challenges include:
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Regioselective Halogenation: Achieving precise control over halogen placement in polycyclic systems.
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Stability of Intermediates: Managing reactive species during photostimulated reactions. Future research should prioritize developing directed halogenation protocols and exploring the compound’s biological activity through in vitro assays.
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